![molecular formula C30H21Cl2N3O2 B5026087 5-(2,3-dichlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5026087.png)
5-(2,3-dichlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline
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Description
Isoquinolines are a class of organic compounds, which are aromatic polycyclic compounds containing an isoquinoline moiety. This moiety consists of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine . Isoquinoline derivatives are important in many biologically active products due to their diverse structures .
Synthesis Analysis
Isoquinoline can be synthesized through several methods. The Pomeranz-Fritsch reaction involves the condensation of benzaldehyde and aminoacetaldehyde under acid catalysis . The Bischler-Napieralski reaction cyclizes beta-phenylethylamine under acid catalysis . The Pictet-Spengler reaction uses a condensation reaction of a beta-phenylethylamine and an aldehyde or ketone .Molecular Structure Analysis
The molecular structure of isoquinolines involves a benzene ring fused to a pyridine ring, forming benzo[c]pyridine . The nitrogen atom’s location differs in the two molecules .Chemical Reactions Analysis
Isoquinolines can undergo various chemical reactions. For example, a palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization can provide isoquinolines .Physical And Chemical Properties Analysis
Isoquinoline is a colorless hygroscopic liquid at temperatures above its melting point with a penetrating, unpleasant odor . It is a weak base, with a pKa of 5.14 . It forms adducts with Lewis acids, such as BF3 .Future Directions
Isoquinolines constitute an important class of natural alkaloids, demonstrating a wide range of biological activities. Therefore, the development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . Future research may focus on developing more efficient synthesis methods and exploring the biological activities of new isoquinoline derivatives.
properties
IUPAC Name |
5-(2,3-dichlorophenyl)-7,8-dimethoxy-1,3-diphenylpyrazolo[3,4-c]isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21Cl2N3O2/c1-36-24-16-21-22(17-25(24)37-2)29(20-14-9-15-23(31)27(20)32)33-30-26(21)28(18-10-5-3-6-11-18)34-35(30)19-12-7-4-8-13-19/h3-17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWXRWJPOQJTGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N=C2C4=C(C(=CC=C4)Cl)Cl)N(N=C3C5=CC=CC=C5)C6=CC=CC=C6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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